Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Its structure features a piperidine ring substituted with a cyanophenyl group and an ester functional group. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
This compound can be synthesized through various organic reactions, typically involving piperidine derivatives and cyano compounds. It is often used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate is classified as:
The synthesis of methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate can be achieved through several methods, primarily involving the reaction of methyl piperidine-4-carboxylate with benzyl cyanide.
Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate has a complex molecular structure characterized by:
The compound's structural representation can be expressed using SMILES notation: COC(=O)C1CCN(CC1)C(C#N)C2=CC=CC=C2
.
Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate can undergo several chemical reactions:
The mechanism of action for methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate involves its interaction with biological targets. The cyano group serves as an electrophile, while the phenyl group enhances binding affinity to proteins. The piperidine ring modulates pharmacokinetic properties, potentially leading to inhibition of enzyme activity or modulation of receptor functions.
Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:
This compound represents a significant interest in both academic and industrial research settings due to its versatile applications and biological relevance.
Piperidine carboxylate derivatives represent a cornerstone structural motif in pharmaceutical development, combining conformational restraint with versatile synthetic accessibility. Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate exemplifies this hybrid scaffold, featuring a meta-cyanobenzyl group appended to the piperidine nitrogen and a methyl ester at position 4. This configuration merges the stereoelectronic properties of the cyanophenyl moiety with the spatial orientation of the piperidine ring, enabling targeted interactions with biological receptors. The compound's structural complexity—highlighted by its 15 non-hydrogen atoms, rotatable bonds, and hydrogen bond acceptor sites—positions it as a privileged intermediate in constructing pharmacologically active agents targeting neurological disorders and metabolic diseases [3] [6].
Table 1: Key Piperidine Carboxylate Derivatives in Medicinal Chemistry | Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features | |-------------------|----------------|------------------------|------------------------------|--------------------------| | Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate | - | C15H18N2O2 | 258.32 | Meta-cyanobenzyl, C-4 ester | | Methyl piperidine-4-carboxylate (Methyl isonipecotate) | 2971-79-1 | C7H13NO2 | 143.18 | Unsubstituted piperidine | | Methyl 1-(2-cyanobenzyl)piperidine-4-carboxylate | 1017028-88-4 | C15H18N2O2 | 258.32 | Ortho-cyanobenzyl | | Methyl 1-(4-cyanophenyl)piperidine-3-carboxylate | - | C14H16N2O2 | 244.29 | Para-cyanophenyl, C-3 ester | | Methyl 1-(3-cyanobenzoyl)piperidine-4-carboxylate | - | C15H16N2O3 | 272.30 | Carbonyl-linked cyanophenyl |
Piperidine derivatives have transitioned from natural product isolates to engineered synthetic frameworks since the 19th century. Early investigations focused on simple N-alkylated piperidines like methyl piperidine-4-carboxylate (CAS 2971-79-1), valued for its conformational stability and synthetic versatility [6] . This foundational scaffold enabled the development of CNS-active compounds through strategic functionalization. The 1980s marked a pivotal shift with the integration of aromatic systems onto the piperidine nitrogen, enhancing binding affinity for neurotransmitter receptors. Modern drug discovery leverages advanced synthetic methodologies—microwave-assisted reactions and flow chemistry—to systematically derivatize the piperidine core. These innovations transformed simple esters like methyl isonipecotate into complex hybrids such as Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate, optimizing pharmacokinetic profiles while maintaining synthetic feasibility [6].
Table 2: Milestones in Piperidine Carboxylate Development | Time Period | Innovation | Impact | |-----------------|----------------|------------| | Pre-1970s | Isolation of natural piperidine alkaloids | Established basic pharmacology of the scaffold | | 1970s–1990s | N-functionalization with simple alkyl/aryl groups | Enhanced receptor selectivity in CNS drugs | | 1990s–2010s | Introduction of heteroaromatic substituents | Improved blood-brain barrier penetration | | 2010s–Present | Hybrid scaffolds with cyanophenyl and ester groups | Enabled multitarget engagement in complex diseases |
The 3-cyanophenyl group serves as a multipurpose pharmacophore in piperidine carboxylate hybrids, balancing electronic, steric, and physicochemical properties. The meta-cyano substitution in Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate provides moderate electron-withdrawing character (σₘ = 0.56) without the excessive polarity observed in para-cyano analogs [1] [4]. This positioning creates an optimal dipole moment (≈2.8 D) that enhances interactions with hydrophobic enzyme pockets while maintaining passive membrane permeability. The nitrile's hydrogen bond accepting capability (Sp₂ nitrogen) further enables targeted binding to serine residues in proteases or histidine in receptors. Comparative studies reveal that replacing the benzyl linker with a carbonyl (as in Methyl 1-(3-cyanobenzoyl)piperidine-4-carboxylate) reduces conformational flexibility, often diminishing binding in dynamic protein environments [4]. The methylene bridge in the subject compound thus preserves rotational freedom critical for entropy-driven binding.
Table 3: Electronic and Steric Properties of Cyanophenyl Derivatives | Substituent Position | Hammett Constant (σ) | LogP Contribution | Hydrogen Bond Acceptor Strength | Optimal Therapeutic Application | |--------------------------|---------------------------|------------------------|-----------------------------------|-----------------------------------| | Ortho (2-CN) | 0.66 | +0.27 | Moderate (steric hindrance) | Enzyme inhibitors requiring bulky motifs | | Meta (3-CN) | 0.56 | +0.33 | High | GPCR modulators, CNS agents | | Para (4-CN) | 0.74 | +0.29 | Very high | Kinase inhibitors targeting polar pockets |
Positional isomerism critically influences the physicochemical and pharmacological profiles of cyanophenyl-functionalized piperidines. Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate exhibits distinct advantages over its ortho and para isomers due to its stereoelectronic balance. The ortho isomer (Methyl 1-(2-cyanobenzyl)piperidine-4-carboxylate, CAS 1017028-88-4) experiences steric congestion between the nitrile and piperidine hydrogen, increasing its molecular footprint (PSA ≈ 40 Ų) and reducing metabolic stability [3]. Conversely, the para isomer (Methyl 1-(4-cyanophenyl)piperidine-3-carboxylate) demonstrates excessive linearity and electron deficiency, limiting membrane permeability despite superior receptor affinity in vitro. The meta configuration achieves an optimal compromise: computational modeling reveals a 15° dihedral angle between the phenyl and piperidine planes, promoting π-stacking in enzyme binding pockets while maintaining moderate lipophilicity (cLogP ≈ 1.8) [1] [4]. This geometric advantage translates to enhanced bioavailability compared to ortho (cLogP ≈ 1.5) and para (cLogP ≈ 1.2) analogs, as confirmed by PAMPA permeability assays.
Table 4: Comparative Analysis of Positional Isomers | Property | Ortho Isomer | Meta Isomer (Subject Compound) | Para Isomer | |--------------|------------------|-----------------------------------|----------------| | Steric Accessibility | Low (ortho hindrance) | Moderate | High | | Electron-Withdrawing Effect | Moderate (σ = 0.66) | Balanced (σ = 0.56) | Strong (σ = 0.74) | | Hydrogen Bond Acceptors | 4 | 4 | 4 | | Calculated logP | 1.5 ± 0.2 | 1.8 ± 0.1 | 1.2 ± 0.3 | | Topological PSA (Ų) | 42.7 | 39.8 | 40.2 | | Conformational Flexibility | Restricted rotation | Moderate rotation | Free rotation |
Table 5: Summary of Piperidine Carboxylate Derivatives | Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | |---------------------------------------------|----------------|------------------------|------------------------------| | Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate | - | C15H18N2O2 | 258.32 | | Methyl piperidine-4-carboxylate | 2971-79-1 | C7H13NO2 | 143.18 | | Methyl 1-(2-cyanobenzyl)piperidine-4-carboxylate | 1017028-88-4 | C15H18N2O2 | 258.32 | | Methyl 1-(4-cyanophenyl)piperidine-3-carboxylate | - | C14H16N2O2 | 244.29 | | Methyl 1-(3-cyanopropyl)piperidine-4-carboxylate | - | C11H18N2O2 | 210.27 | | Methyl 1-(3-cyanobenzoyl)piperidine-4-carboxylate | - | C15H16N2O3 | 272.30 | | Methyl 1-(phenylsulfonyl)piperidine-4-carboxylate | 311794-15-7 | C13H17NO4S | 283.34 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3